molecular formula C26H37N5O5S B13439623 Mirodenafil-d7 Dihydrochloride

Mirodenafil-d7 Dihydrochloride

Cat. No.: B13439623
M. Wt: 538.7 g/mol
InChI Key: MIJFNYMSCFYZNY-XSIGYUCQSA-N
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Description

Mirodenafil-d7 Dihydrochloride is a deuterated form of Mirodenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study its pharmacokinetics and pharmacodynamics, particularly in the context of erectile dysfunction and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mirodenafil-d7 Dihydrochloride involves the incorporation of deuterium atoms into the Mirodenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps such as deuterium exchange reactions, purification, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Mirodenafil-d7 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Mirodenafil-d7 Dihydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

Mirodenafil-d7 Dihydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow. The molecular targets and pathways involved include the cGMP/PKG/CREB signaling pathway, glycogen synthase kinase 3β (GSK-3β) activity, glucocorticoid receptor (GR) transcriptional activity, and the Wnt/β-catenin signaling .

Comparison with Similar Compounds

Similar Compounds

Mirodenafil-d7 Dihydrochloride is similar to other PDE5 inhibitors such as:

  • Sildenafil
  • Tadalafil
  • Vardenafil
  • Avanafil
  • Udenafil

Uniqueness

What sets this compound apart is its higher selectivity for PDE5 inhibition and its deuterated form, which provides unique pharmacokinetic properties. This makes it a valuable tool in research for studying drug metabolism and the effects of deuterium substitution .

Properties

Molecular Formula

C26H37N5O5S

Molecular Weight

538.7 g/mol

IUPAC Name

5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)/i2D3,5D2,16D2

InChI Key

MIJFNYMSCFYZNY-XSIGYUCQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC

Canonical SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC

Origin of Product

United States

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